

Drug Profile: Naquotinib (Third-Generation EGFR TKI)

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Compound Focus: Naquotinib

CAS No.: 1448232-80-1

Cat. No.: S005810

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| Attribute | Description |
|--------------------|---|
| Drug Name | Naquotinib (also known as ASP8273) |
| Developer | Astellas Pharma |
| Drug Class | Third-generation, irreversible EGFR Tyrosine Kinase Inhibitor (TKI) |
| Primary Target | EGFR-sensitizing mutations (e.g., L858R, 19-del) and the T790M resistance mutation [1] |
| Key Trial | SOLAR Trial (Phase II) |
| Development Status | Discontinued in May 2017. The SOLAR trial was stopped due to "general efficacy and high incidence of adverse reactions" [1]. |

Futility Analysis in Clinical Trials: A Conceptual Framework

Since specific futility data from the **naquotinib** SOLAR trial is not available in the public search results, the following guide is based on standard clinical trial methodology. Futility analysis determines if a trial is

unlikely to demonstrate a treatment benefit if continued, allowing for early termination to conserve resources [2] [3].

Futility Stopping Rules & Decision Matrix

The table below summarizes common statistical rules for futility analysis in a two-stage trial design. Z_t represents the test statistic at the interim analysis, τ is the information fraction, and δ is the hypothesized treatment effect [3].

| Rule Name | Core Principle | Decision Rule for Futility | Primary Control |
|--|---|--|---|
| Rule 1: Conditional Power [2] [3] | Probability of a significant final result given current data. | Stop if Conditional Power < pre-set cutoff (e.g., 10-20%). | Probability of stopping under the Null Hypothesis (H_0) |
| Rule 2: Test H_0 [3] | Directly evaluates current evidence against the null. | Stop if test statistic $Z_t < c(\gamma)$. | Probability of stopping under the Null Hypothesis (H_0) |
| Rule 3: Test the Alternative [3] | Evaluates if the alternative hypothesis is no longer plausible. | Stop if futility statistic $Z_t F < c_F(\xi)$. | Probability of stopping under the Alternative Hypothesis (H_a) |

FAQs & Troubleshooting for Futility Analysis

Q1: Our basket trial has uneven enrollment across tumor indications. How can we make a timely futility decision?

- **Challenge:** Slow-enrolling indications delay futility analysis for the entire trial [4].
- **Recommended Solution:** Implement an **optimal two-stage design with an aggregated (pooled) futility analysis** [4].
- **Protocol:** Pre-specify a total sample size across all indications for the interim analysis. When that total is reached, pool all available data for a single futility assessment. This allows for an earlier decision. The final analysis can then use a method like "pruning and pooling" to control for global error rates [4].

Q2: What is the optimal timing for a futility analysis?

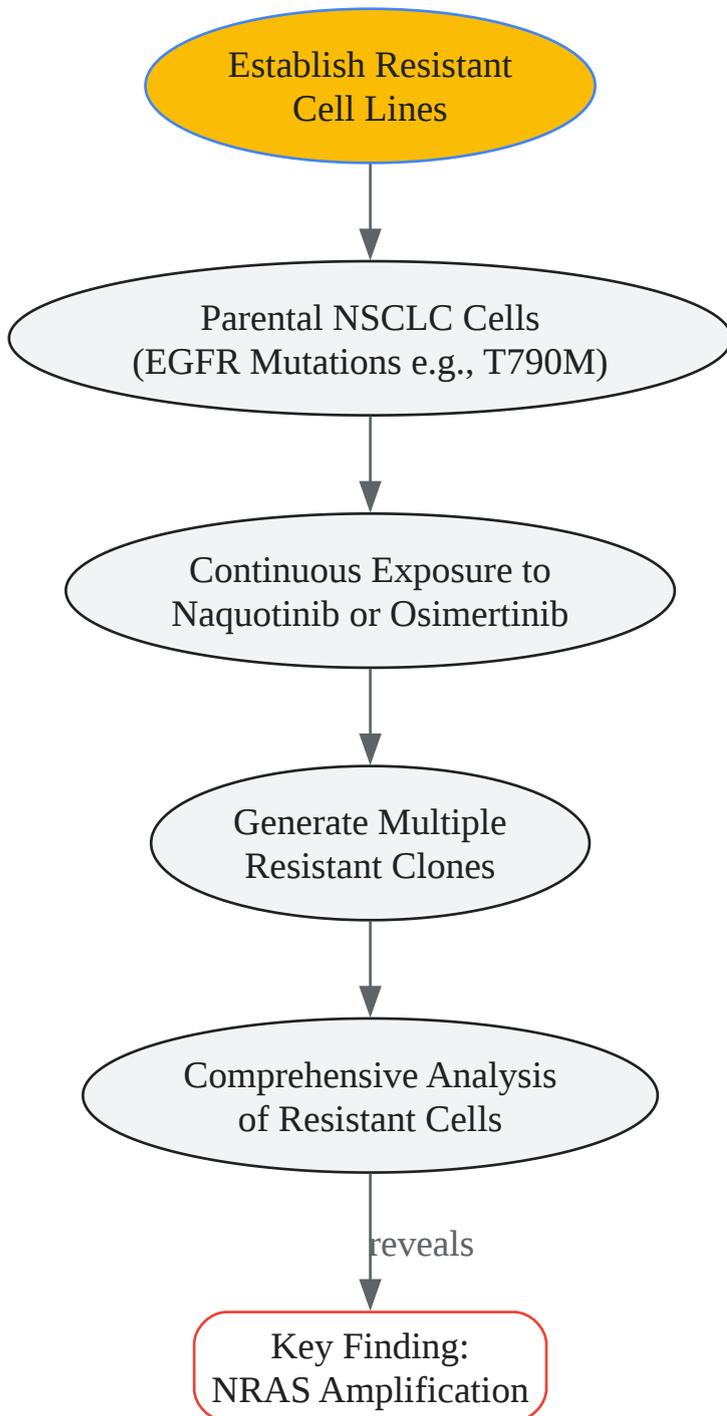
- **Guideline:** There is no universal rule, but optimality is often defined in terms of the **information fraction (t)** and the **probability of stopping for futility under the alternative hypothesis (ξ)** [3].
- **Recommendation:** For a two-stage trial, designs that minimize the expected sample size under the null hypothesis are often considered optimal. The timing and cutoff should be chosen to achieve a desired probability (e.g., a low ξ like 0.10-0.20) of incorrectly stopping a truly effective treatment [3].

Q3: How should we handle a futility analysis when the outcome's variability was underestimated during trial planning?

- **Challenge:** Lower-than-expected event rates or higher variability can lead to "operational futility," where the trial lacks the power to answer its central question, regardless of the treatment effect [2].
- **Recommended Solution:** Calculate the **revised unconditional power**. Re-perform the original power calculation using updated estimates of nuisance parameters (like variance or control event rate) from the interim data. If the revised power is unacceptably low, stopping for futility may be justified [2].

Experimental Insights into Naquotinib Resistance

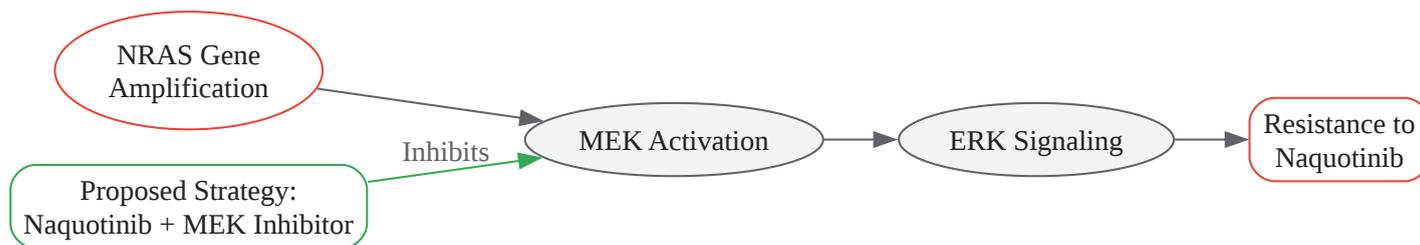
Pre-clinical studies established cell lines to investigate resistance mechanisms to **naquotinib** and other third-generation EGFR TKIs [5]. The workflow below summarizes the key experimental process.



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The experimental workflow for investigating resistance involved establishing resistant cell lines from various parental NSCLC lines (including those naive to EGFR-TKIs or pre-exposed to first/second-generation TKIs) through continuous exposure to **naquotinib** or osimertinib, followed by comprehensive analysis of the resulting resistant clones [5].

Further analysis of the resistant cell lines revealed specific molecular changes. The diagram below illustrates the key identified resistance mechanism and a proposed strategy to overcome it.



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The primary resistance mechanism identified was **NRAS amplification**, which leads to sustained activation of the MEK/ERK signaling pathway, bypassing the inhibition of EGFR by **naquotinib** [5]. This pathway offers a potential therapeutic target.

Protocol: Evaluating Combination Therapy to Overcome Resistance

- **Objective:** To test the efficacy of MEK inhibitors in combination with **naquotinib** against **naquotinib**-resistant NSCLC cells [5].
- **Methodology:**
 - **Cell Viability Assay:** Treat **naquotinib**-resistant cells (with NRAS amplification) and osimertinib-resistant cells with:
 - **Naquotinib** alone
 - Osimertinib alone
 - A MEK inhibitor (e.g., selumetinib, trametinib) alone
 - Combination of **naquotinib** + MEK inhibitor
 - Combination of osimertinib + MEK inhibitor
 - **Assay:** Use a modified MTT assay after 96 hours of continuous drug exposure to measure growth inhibition [5].
- **Key Finding:** The combination of **naquotinib** and a **MEK inhibitor** showed a highly beneficial effect on resistant cells, while the combination of osimertinib and a MEK inhibitor had limited effects. This suggests the combination could be a viable strategy to overcome specific resistance patterns [5].

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To cite this document: Smolecule. [Drug Profile: Naquotinib (Third-Generation EGFR TKI)]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005810#naquotinib-futility-analysis-solar-trial]

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